molecular formula C17H16N2 B14126043 4-(4-Propylphenyl)cinnoline

4-(4-Propylphenyl)cinnoline

Katalognummer: B14126043
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: FVCDFKJYYMWNCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Propylphenyl)cinnoline is an organic compound belonging to the cinnoline family, which is a class of nitrogen-containing heterocyclic compounds. Cinnolines are known for their diverse biological activities and are used as key intermediates in the synthesis of various pharmacologically active molecules .

Analyse Chemischer Reaktionen

4-(4-Propylphenyl)cinnoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(4-Propylphenyl)cinnoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Propylphenyl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in bacteria or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

4-(4-Propylphenyl)cinnoline can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar nitrogen-containing heterocyclic structure but differ in their specific chemical properties and biological activities . For example:

    Quinoxalines: Known for their antibacterial and antimalarial activities.

    Quinazolines: Used in the development of anticancer drugs.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C17H16N2

Molekulargewicht

248.32 g/mol

IUPAC-Name

4-(4-propylphenyl)cinnoline

InChI

InChI=1S/C17H16N2/c1-2-5-13-8-10-14(11-9-13)16-12-18-19-17-7-4-3-6-15(16)17/h3-4,6-12H,2,5H2,1H3

InChI-Schlüssel

FVCDFKJYYMWNCJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.